p-Nitrophenyl phosphate
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Overview
Description
4-nitrophenyl phosphate(2-) is an organophosphate oxoanion that results from the removal of two protons from the phosphate group of 4-nitrophenyl phosphate. It is a conjugate base of a 4-nitrophenyl phosphate.
Scientific Research Applications
Electrochemical Detection in Assays
p-Nitrophenyl phosphate is extensively utilized in enzyme-linked immunosorbent assays (ELISAs) due to its ability to form a yellow, water-soluble product, p-nitrophenol, which strongly absorbs at 405 nm. Its electroactive nature allows for sensitive amperometric detection, enhancing the detection limits significantly compared to traditional spectrophotometry. This method has proven advantageous in assays like the detection of pneumolysin, a toxin from Streptococcus pneumoniae (Fanjul-Bolado, González-García, & Costa-García, 2006).
Activity Assays for Protein Tyrosine Phosphatases
This compound is widely used as a phosphotyrosine-like substrate in activity assays for protein tyrosine phosphatases. Its conversion to a yellow 4-nitrophenolate ion upon hydrolysis makes it a popular choice for quick and straightforward assessment of phosphatase activity and for screening inhibitors. This utility was demonstrated in the structural analysis of human dual-specificity phosphatase 22 complexed with this compound (Lountos, Cherry, Tropea, & Waugh, 2015).
Phosphatase Activity in Marine Bacteria
This compound has been employed to measure phosphatase activity in marine bacteria under various hydrostatic pressures, revealing significant variations in activity levels among different bacterial strains (Morita & Howe, 1957).
Electrochemical Derivatization and Catalysis
This compound, known for its application in determining acid and alkaline phosphatases, has been used in the covalent modification of carbon surfaces with phosphate groups. This method has shown promising electrocatalytic activity towards the reduction of hydrogen peroxide, illustrating its versatility in electrochemical applications (Han, Yuan, Hu, & Xu, 2010).
Alkaline Phosphatase Assays in Environmental Studies
The hydrolysis of this compound by alkaline phosphatase has been adapted for use in freshwater sediment studies. This approach aids in determining environmental perturbations, with significant correlations observed between phosphatase activity and microbial population density and biomass (Sayler, Puziss, & Silver, 1979).
Hydrolysis of Phosphate Esters in Environmental Decontamination
The hydrolysis of this compound by magnetite or fly ash, investigated in microemulsions and aqueous media, presents a potential application for environmental decontamination of organophosphates. This study contributes to understanding the fate of organophosphates in soil and their removal (Tafesse & Deppa, 2004).
properties
Molecular Formula |
C6H4NO6P-2 |
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Molecular Weight |
217.07 g/mol |
IUPAC Name |
(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C6H6NO6P/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H2,10,11,12)/p-2 |
InChI Key |
XZKIHKMTEMTJQX-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-] |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-] |
synonyms |
4-nitrophenyl phosphate 4-nitrophenylphosphate diammonium nitrophenylphosphate dipotassium nitrophenylphosphate disodium nitrophenylphosphate magnesium nitrophenylphosphate monosodium nitrophenylphosphate nitrophenylphosphate p-nitrophenol phosphate p-nitrophenyl phosphate sodium nitrophenylphosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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